molecular formula C11H15FO5S B14266513 Acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol CAS No. 184829-68-3

Acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol

Cat. No.: B14266513
CAS No.: 184829-68-3
M. Wt: 278.30 g/mol
InChI Key: PDOQKUWRZJSKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol is a compound that combines the properties of acetic acid and a sulfonyl group attached to a fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-hydroxypropionic acid under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 3-(4-fluorophenyl)sulfonylpropanoic acid.

    Reduction: Formation of 3-(4-fluorophenyl)sulfanylpropan-1-ol.

    Substitution: Formation of 3-(4-substituted phenyl)sulfonylpropan-1-ol derivatives.

Scientific Research Applications

Acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to its targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetic acid: Similar structure but lacks the sulfonyl group.

    3-Fluorophenylacetic acid: Similar structure but lacks the sulfonyl group and has a different position of the fluorine atom.

    4-Fluorobenzenesulfonic acid: Contains the sulfonyl group but lacks the propanol moiety.

Uniqueness

Acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol is unique due to the presence of both the sulfonyl group and the fluorophenyl ring, which impart specific reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

184829-68-3

Molecular Formula

C11H15FO5S

Molecular Weight

278.30 g/mol

IUPAC Name

acetic acid;3-(4-fluorophenyl)sulfonylpropan-1-ol

InChI

InChI=1S/C9H11FO3S.C2H4O2/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11;1-2(3)4/h2-5,11H,1,6-7H2;1H3,(H,3,4)

InChI Key

PDOQKUWRZJSKIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1F)S(=O)(=O)CCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.